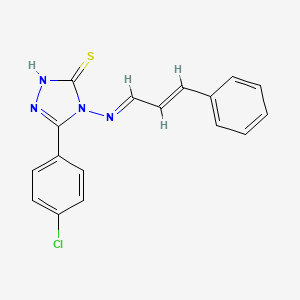
5-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Nitrobenzylidene Group: The nitrobenzylidene group is introduced through a condensation reaction with 4-nitrobenzaldehyde.
Thiol Group Introduction: The thiol group is introduced via a substitution reaction with a suitable thiolating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex triazole derivatives.
Biology
In biological research, the compound is studied for its potential antimicrobial and antifungal activities. Triazole derivatives are known to inhibit the growth of various pathogens.
Medicine
In medicinal chemistry, the compound is investigated for its potential as an anticancer agent. Triazole derivatives have shown promise in inhibiting the proliferation of cancer cells.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties, such as corrosion inhibitors and polymer additives.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the death of microbial cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Bromophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the 4-fluorophenyl group in 5-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique properties to the compound, such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for further research and development in various fields.
Propiedades
Número CAS |
573950-93-3 |
|---|---|
Fórmula molecular |
C15H10FN5O2S |
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10FN5O2S/c16-12-5-3-11(4-6-12)14-18-19-15(24)20(14)17-9-10-1-7-13(8-2-10)21(22)23/h1-9H,(H,19,24)/b17-9+ |
Clave InChI |
JHXOYXQYWKPKJY-RQZCQDPDSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011632.png)
![4-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12011636.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011639.png)


![Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011662.png)
![N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12011672.png)

![1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011680.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011684.png)
![2-bromo-6-methoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011695.png)
![2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12011698.png)

